molecular formula C4H3F3N2O B025367 5-(Trifluoromethyl)isoxazol-3-amine CAS No. 110234-43-0

5-(Trifluoromethyl)isoxazol-3-amine

Cat. No. B025367
M. Wt: 152.07 g/mol
InChI Key: LNZJPSYNGYFWKE-UHFFFAOYSA-N
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Patent
US04797492

Procedure details

A mixture of 5-trifluormethyl-3-dimethylcarbamoylaminoisoxazole (1.15 g, 0.005 mole) and 36% hydrochloric acid (10 eq.) were reacted at 100° C. for 10 hours. The reaction mixture was worked up in the usual way to give the crude title compound. Crude yield: 0.20 g (26%).
Name
5-trifluormethyl-3-dimethylcarbamoylaminoisoxazole
Quantity
1.15 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[F:1][C:2]([F:15])([F:14])[C:3]1[O:7][N:6]=[C:5]([NH:8]C(=O)N(C)C)[CH:4]=1.Cl>>[F:1][C:2]([F:15])([F:14])[C:3]1[O:7][N:6]=[C:5]([NH2:8])[CH:4]=1

Inputs

Step One
Name
5-trifluormethyl-3-dimethylcarbamoylaminoisoxazole
Quantity
1.15 g
Type
reactant
Smiles
FC(C1=CC(=NO1)NC(N(C)C)=O)(F)F
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
were reacted at 100° C. for 10 hours
Duration
10 h

Outcomes

Product
Name
Type
product
Smiles
FC(C1=CC(=NO1)N)(F)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.